1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside
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Description
1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside is a synthetic compound that has been used in scientific research for various purposes. This compound is a nucleoside analog that has been synthesized through a specific method.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis Techniques : This compound is synthesized from D-ribofuranose using hydroxyl protection, selective O-2-de-protection, and oxidation methods. A specific synthesis example achieved a yield of 79.1% for O-2-de-protection using 2,4-dichlorobenzyl chloride as a protective reagent and 91.8% for oxidation using DMP as an oxidant (Leng Yi-xin, 2009).
Precursor to Nucleosides : Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides, including this compound, are extensively used as synthons to construct 2'-C-branched ribonucleosides. These compounds are crucial in the synthesis of diverse nucleoside analogues, demonstrating their importance in nucleic acid chemistry (Nan-Sheng Li, Jun Lu, J. Piccirilli, 2007).
Formation of Glycosides : The compound serves as a key component in the synthesis of glycosides with bis(indole) aglycone. These synthesized glycosides, including the ribofuranosides and analogous glycosides of indolo[2,3-a]furano(or pyrrolo)[3,4-c]carbazol-5,7-diones, have been studied for their cytotoxic activities against human tumor cell lines (L. Garaeva, A. A. Bakhmedova, I. V. Iartseva, S. I. Mel'nik, V. Adanin, 2003).
Chemical Transformations
Chemical Modification : Research has shown the transformation of related compounds like methyl 2,3-anhydro-alpha-D-ribofuranoside into various derivatives, illustrating the potential for chemical modifications of this class of compounds (G. Adiwidjaja, O. Schulze, J. Voss, J. Wirsching, 2000).
Conformational Analysis : Studies involving similar ribofuranosyl nucleosides have been performed to understand their conformational behavior, which can provide insights into the structural properties of this compound (G. Sivets, E. Kalinichenko, I. Mikhailopulo, 2007).
Applications in Nucleoside Analogue Synthesis
- Nucleoside Analogues Production : This compound and its derivatives play a significant role in the production of various nucleoside analogues, including modifications with fluorine atoms and other functional groups, which have applications in therapeutics and biochemical research (Jing-Dong Ye, X. Liao, J. Piccirilli, 2005).
properties
IUPAC Name |
(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWEUXISBNCCJ-WTGUMLROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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